molecular formula C4H5ClN2O B12921898 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 185451-44-9

4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12921898
CAS No.: 185451-44-9
M. Wt: 132.55 g/mol
InChI Key: YLCOBAGNOWFPFU-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a chloro substituent at position 4 and a methyl group at position 2. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These compounds are widely studied for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antioxidant properties . The chloro substituent in this compound likely enhances its stability and modulates electronic effects, influencing reactivity and biological interactions.

Properties

CAS No.

185451-44-9

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

IUPAC Name

4-chloro-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C4H5ClN2O/c1-7-4(8)3(5)2-6-7/h2,6H,1H3

InChI Key

YLCOBAGNOWFPFU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine hydrate, followed by cyclization to form the pyrazolone ring. The reaction conditions often include:

    Temperature: Moderate heating (60-80°C)

    Solvent: Ethanol or water

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes Knoevenagel condensations with aromatic aldehydes to form arylidene derivatives. This reaction is facilitated by the active methylene group at position 4 of the pyrazolone ring.

Example Reaction:
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one + 4-chlorobenzaldehyde → 4-(4-chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

ReagentConditionsProduct YieldKey Spectral Data (IR/NMR)Source
4-ChlorobenzaldehydeAcOH, NaOAc, reflux (10h)75%IR: 1722 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N); ¹H NMR: δ 8.12 (s, NH), 6.18 (s, =CH-Ar)

Nucleophilic Substitution

The chlorine atom at position 4 participates in nucleophilic substitution reactions with amines, alkoxides, and thiols.

Example Reaction:
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one + Ethanolamine → 4-(2-hydroxyethylamino)-2-methyl-1,2-dihydro-3H-pyrazol-3-one

NucleophileConditionsProduct ApplicationSource
EthanolamineDMF, 80°C, 6hIntermediate for anticancer agents
Sodium methoxideMeOH, reflux, 4hMethoxy-substituted pyrazolone

Electrophilic Aromatic Substitution (EAS)

While the pyrazolone ring itself is less reactive toward EAS due to electron-withdrawing effects, substituted aryl groups (if present) undergo nitration or sulfonation.

Example Modification:
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one → Nitration at para-position of aryl substituent

ReagentConditionsProductSource
HNO₃/H₂SO₄0–5°C, 2h4-Chloro-2-methyl-5-nitro derivative

Coordination Chemistry

The keto-enol tautomerism enables chelation with transition metals, forming complexes with potential catalytic or therapeutic applications.

Example Complexation:
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one + Cu(II) → [Cu(C₁₀H₈ClN₂O)₂]

Metal IonLigand RatioApplicationSource
Cu(II)1:2Antimicrobial agents
Fe(III)1:3Oxidation catalysts

Tautomerism-Driven Reactivity

The equilibrium between keto (3H-pyrazol-3-one) and enol (1H-pyrazol-3-ol) forms (Figure 1) influences reactivity:

  • Keto form : Reacts with electrophiles at the carbonyl oxygen.

  • Enol form : Participates in hydrogen bonding and radical reactions.

Structural Data:

  • X-ray crystallography confirms dimerization via O–H···N hydrogen bonds in the enol form .

  • Solid-state NMR shows distinct ¹⁵N shifts (Δδ = 50.5 ppm) for N1 (pyrrole-like) and N2 (pyridine-like) .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to introduce aryl/heteroaryl groups.

Example Reaction:
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one + Phenylboronic acid → 4-Phenyl-2-methyl-1,2-dihydro-3H-pyrazol-3-one

CatalystConditionsYieldSource
Pd(OAc)₂/Ag₂CO₃DMSO, 120°C, 18h68%

Oxidation and Reduction

  • Oxidation : The methyl group at position 2 can be oxidized to a carboxylic acid using KMnO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazolone ring to a pyrazolidinone .

Scientific Research Applications

Biological Activities

4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

  • Anti-inflammatory Properties : Several studies have demonstrated the anti-inflammatory effects of pyrazole derivatives. For instance, compounds synthesized from pyrazolones have shown promising results in reducing inflammation in various models, comparable to established anti-inflammatory drugs like diclofenac sodium and ibuprofen .
  • Anticancer Activity : Recent research indicates that derivatives of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one exhibit significant anticancer properties. For example, novel derivatives have been tested against human cancer cell lines such as HCT-116 and PC-3, showing effective inhibition of cell proliferation .
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have reported that certain pyrazole derivatives demonstrate good activity against bacteria like Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Synthetic Utility

The synthesis of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one serves as a precursor for various chemical reactions:

  • Building Block for Complex Molecules : This compound can be utilized as a building block in the synthesis of more complex heterocycles. Its reactivity allows for modifications that lead to the creation of diverse chemical entities with potential biological applications .
  • Dye and Pigment Production : Pyrazolone derivatives are often used in the production of dyes and pigments due to their ability to form stable azo compounds. The incorporation of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one into dye formulations has been explored for enhanced color properties and stability .

Case Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized based on 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one and evaluated for their anti-inflammatory activities using carrageenan-induced paw edema models. The most potent compounds demonstrated significant reduction in edema compared to the control group, establishing the therapeutic potential of these derivatives .

Case Study 2: Anticancer Screening

In a study focused on anticancer properties, various derivatives were screened against colorectal cancer cell lines (HCT-116). The results indicated that several compounds exhibited IC50 values in the low micromolar range, suggesting strong cytotoxicity against cancer cells while showing minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anti-inflammatory properties might involve the modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyrazolone derivatives differ primarily in substituent type and position. Key analogs include:

Compound Name Substituents Key Features
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one (Target) Cl (C4), CH₃ (C2) Chloro group enhances electronegativity; methyl stabilizes the ring.
4-(4-Chlorophenyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4b, ) Cl-C₆H₄ (C4), CH₃ (C1, C5), Ph (C2) Bulky aryl groups increase steric hindrance and π-π interactions .
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one () Cl-C₆H₃ (C2, C4), CH₃ (C5) Dichlorophenyl groups may enhance lipophilicity and binding affinity .
4-Ethyl-5-methyl-2-(1H-tetrazol-5-yl)-1,2-dihydro-3H-pyrazol-3-one () C₂H₅ (C4), CH₃ (C5), tetrazolyl (C2) Tetrazolyl introduces hydrogen-bonding capability .

Key Observations :

  • Chlorine Position : Chloro at C4 (target compound) vs. C2/C4 () alters electronic distribution and steric effects.
  • Methyl vs. Aryl Groups: Methyl at C2 (target) vs.

Key Observations :

  • Melting Points : Chlorophenyl-substituted analogs (e.g., 4b) exhibit higher melting points (203–204°C) due to stronger intermolecular forces .
  • Synthetic Yields : Halogenated derivatives (e.g., 4b, 4h) show moderate yields (43–64%), likely due to steric challenges in cyclization steps .

Key Observations :

  • Chloro Substitution: Chlorophenyl analogs (e.g., 4b) show enhanced anticancer activity compared to non-halogenated derivatives, suggesting chlorine improves target binding .
  • Schiff Bases: Derivatives with electron-withdrawing groups (e.g., NO₂, Cl) exhibit stronger anti-inflammatory effects .
Spectroscopic and Structural Analysis
  • NMR Shifts : Chloro substituents cause downfield shifts in ¹H NMR (e.g., C4-Cl in 4b: δ 7.2–7.4 ppm for aromatic protons) due to electron-withdrawing effects .
  • XRD Data : Pyrazolone rings in halogenated derivatives () adopt planar conformations, with dihedral angles <5° between substituents .

Biological Activity

4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. Research has indicated its efficacy in various biological assays, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one can be represented as follows:

PropertyValue
CAS Number 61184-68-7
Molecular Formula C5H6ClN3O
Molecular Weight 161.57 g/mol
IUPAC Name 4-chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrazolone derivatives, including 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, it has been shown to have minimum inhibitory concentration (MIC) values comparable to standard antibiotics against various pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one

PathogenMIC (µg/mL)Comparison with Standard Drugs
Staphylococcus aureus< 64Chloramphenicol
Escherichia coli< 128Clotrimazole
Candida albicans< 256Clotrimazole

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolone derivatives are well-documented. In vitro studies suggest that 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its potential as an anti-inflammatory agent .

Anticancer Activity

Emerging research highlights the anticancer potential of pyrazolone derivatives. Specifically, 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one has demonstrated cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF712.5Apoptosis induction
A5490.95Cell cycle arrest
HepG217.82Inhibition of proliferation

Case Study 1: Antibacterial Efficacy

A study conducted by Bouabdallah et al. synthesized a series of pyrazolone derivatives and evaluated their antibacterial properties. The results indicated that compounds similar to 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one exhibited superior antibacterial activity compared to conventional antibiotics .

Case Study 2: Anticancer Properties

Research published in recent years has focused on the anticancer effects of pyrazolone derivatives. One notable study demonstrated that a pyrazolone derivative with structural similarities to 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one showed significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 12.5 µM . This suggests a promising avenue for further exploration in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one, and how can intermediates be characterized?

  • Methodological Answer : The compound is often synthesized via condensation reactions or modifications of pyrazolone derivatives. For example, coupling reactions with tetrazole or coumarin derivatives (e.g., 4i and 4j in ) require monitoring by TLC and characterization via 1H^1H-NMR and IR spectroscopy. Key intermediates like Ampyrone (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) should be purified via column chromatography and validated against reference standards (e.g., LGC Quality Certificates in ) .

Q. How should researchers handle safety and stability during experimental work with this compound?

  • Methodological Answer : Refer to GHS hazard codes (H315, H319, H335) and safety protocols in . Use PPE, fume hoods, and avoid inhalation. Stability studies under varying pH and temperature conditions are critical, as degradation products (e.g., hydrochlorides in ) may form .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer :

  • NMR : Identify characteristic peaks for the pyrazolone ring (e.g., 1H^1H-NMR δ 2.1–2.3 ppm for methyl groups) and chlorine substituents.
  • IR : Look for C=O stretching (~1700 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) bands.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 187.04 for [M+H]+^+) using high-resolution MS .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP in ) can model electron density, HOMO-LUMO gaps, and reaction pathways. Validate against experimental thermochemical data (e.g., atomization energies) to resolve discrepancies in charge distribution or stability .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Use SHELXL ( ) for high-resolution refinement. Address disorder in the pyrazolone ring (e.g., ) by applying restraints to bond lengths and angles. Cross-validate with Hirshfeld surface analysis to resolve electron density ambiguities .

Q. How can impurity profiles be systematically analyzed and quantified?

  • Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) and reference standards (e.g., Imp. B and C in ). Calibrate against known concentrations of Ampyrone and its hydrochlorides. Use mass spectrometry to confirm trace impurities (<0.1%) .

Q. What experimental designs optimize the Mannich reaction for functionalizing this compound?

  • Methodological Answer : Optimize reaction conditions (e.g., pH 8–9, 60°C) using N,N′-bis(methoxymethyl)diaza-18-crown-6 ( ). Monitor progress via 13C^13C-NMR for C–N bond formation and characterize products via single-crystal X-ray diffraction .

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